

Comparative Mass Spectrometry Guide: C₁₄H₁₄N₂O₂ Isomers

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Compound of Interest

Compound Name: 4-[[2-(Pyridin-2-yl)ethyl]amino]benzoic acid
CAS No.: 1273704-74-7
Cat. No.: B3186717

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Differentiation of N-Alkylated vs. Ring-Alkylated Nitroanilines

Executive Summary

In pharmaceutical synthesis, the molecular formula C₁₄H₁₄N₂O₂ frequently represents intermediates or impurities arising from the alkylation of nitroanilines. Distinguishing between N-alkylation (desired product or impurity) and C-alkylation (regioisomer) is critical for genotoxic impurity profiling and yield optimization.

This guide compares the fragmentation behavior of two primary isomers:

- Isomer A (Target): N-Benzyl-N-methyl-4-nitroaniline (Tertiary amine).
- Isomer B (Alternative): N-Benzyl-2-methyl-4-nitroaniline (Secondary amine, ring-methylated).

Key Differentiator: While both isomers exhibit a dominant base peak at m/z 91 (Tropylium), they can be distinguished by the stability of the m/z 151 fragment ion and specific secondary

fragmentation pathways involving the N-methyl group versus the ring-methyl group.

Chemical Identity & Structural Logic

Feature	Isomer A	Isomer B
Systematic Name	N-Benzyl-N-methyl-4-nitroaniline	N-Benzyl-2-methyl-4-nitroaniline
Structure Type	Tertiary Amine (N-Methylated)	Secondary Amine (Ring-Methylated)
Molecular Weight	242.27 Da	242.27 Da
Exact Mass	242.1055	242.1055
Key Bond Lability	N-CH ₂ (Benzylic) & N-CH ₃	N-CH ₂ (Benzylic)
Ionization Potential	Lower (Tertiary amine lone pair)	Higher (Secondary amine)

Fragmentation Mechanism Analysis (EI-MS, 70 eV)

Primary Fragmentation: The Benzylic Cleavage

Both molecules undergo a rapid

-cleavage at the benzylic position. This is the thermodynamically favored pathway due to the formation of the resonance-stabilized tropylium ion.

- Pathway:
- Observation: The m/z 91 peak is the Base Peak (100%) for both isomers.
- Differentiation Challenge: Since the base peak is identical, structural elucidation must rely on the complementary ion (m/z 151) and its subsequent breakdown.

Secondary Fragmentation: Distinguishing Isomers

Isomer A: N-Benzyl-N-methyl-4-nitroaniline

The complementary fragment at m/z 151 corresponds to the N-methyl-4-nitroaniline radical cation.

- N-Dealkylation: The N-methyl group is labile. The m/z 151 ion can lose a methyl radical (, 15 Da) to form m/z 136.
- -Cleavage (Minor): Loss of from the N-methyl group can occur, leading to an peak (m/z 241), though this is often suppressed by the dominant benzyl loss.

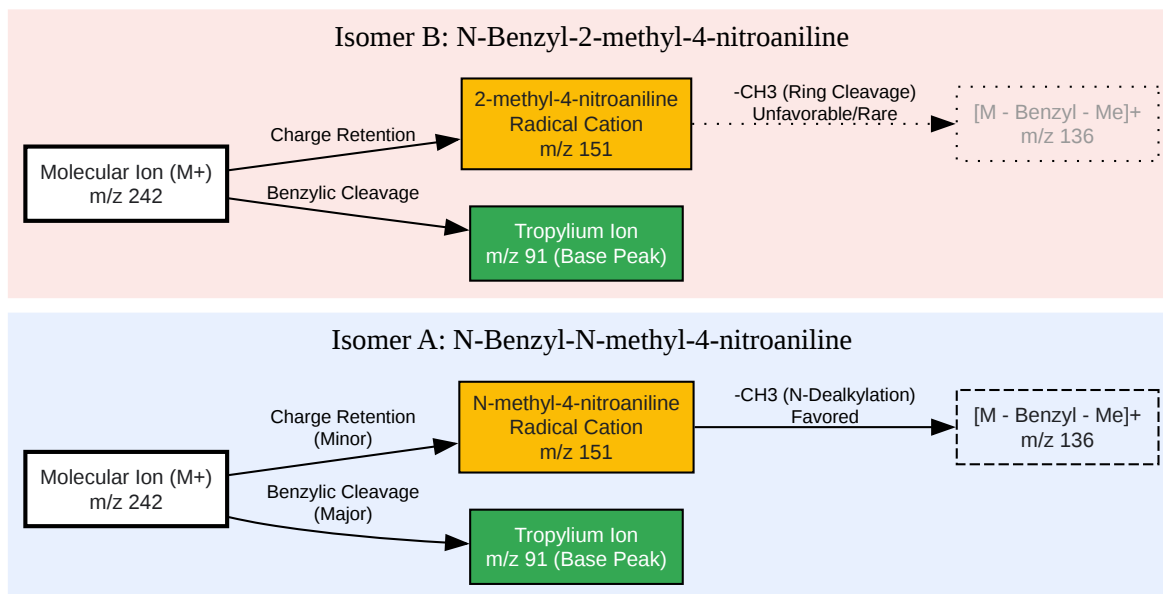
Isomer B: N-Benzyl-2-methyl-4-nitroaniline

The complementary fragment at m/z 151 corresponds to the 2-methyl-4-nitroaniline radical cation.

- Ring Stability: The methyl group is covalently bonded to the aromatic ring. Loss of the methyl radical (15 Da) is energetically unfavorable compared to N-dealkylation. Consequently, the transition 151 136 is significantly weaker or absent.
- Nitro-Group Effects: Ortho-substituents (like the methyl group in position 2) can interact with the nitro group or the amine, but the "Ortho Effect" (loss of OH) is less pronounced here than in o-nitroaniline isomers.

Visualization of Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the divergent pathways for Isomer A and Isomer B, highlighting the critical node at m/z 151.



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Caption: Comparative fragmentation tree showing the stability of the m/z 151 ion. Note the facile loss of methyl from Isomer A (N-Me) vs. the stable ring-methyl in Isomer B.

Experimental Data Comparison

The following table summarizes the expected relative abundances (RA) based on standard EI-MS (70 eV) libraries and mechanistic principles.

m/z Fragment	Ion Identity	Isomer A (N-Me) RA (%)	Isomer B (Ring-Me) RA (%)	Diagnostic Value
242	(Molecular Ion)	10 - 20%	15 - 25%	Confirms MW, but not isomer.
91	(Tropylium)	100% (Base)	100% (Base)	Characteristic of benzyl amines.
151		5 - 15%	10 - 20%	Critical Node: Precursor for differentiation.
136		Medium (5-10%)	Trace / Absent (<1%)	Primary Differentiator. Loss of N-Me is easy; Ring-Me is hard.
105		Low	Low	Non-specific.
77	(Phenyl)	Low	Low	Common aromatic fragment.
65		Medium	Medium	Breakdown of Tropylium (91 - 65 + 26).

Validated Experimental Protocol

To reproduce these results and ensure accurate identification, follow this standardized workflow.

Sample Preparation

- Solvent: Methanol or Acetonitrile (LC-MS grade).
- Concentration: 10 µg/mL (ppm).

- Note: Avoid protic solvents if performing H/D exchange experiments for ESI validation.

GC-MS Parameters (EI Mode)

- Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).
- Source Temp: 230°C.
- Ionization Energy: 70 eV.[1]
- Scan Range: m/z 40 – 300.
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
 - Retention Time Logic: Isomer A (Tertiary) typically elutes earlier than Isomer B (Secondary) due to the lack of hydrogen bonding capability in the tertiary amine, reducing interaction with the stationary phase active sites.

ESI-MS/MS Confirmation (Alternative)

If GC-MS is inconclusive, use ESI-MS/MS in Positive Mode ().

- Collision Energy (CE): Ramp 10–40 eV.
- Differentiation:
 - Isomer B (Secondary Amine): Contains an exchangeable proton. In /MeOD, the parent ion shifts to m/z 244 ().
 - Isomer A (Tertiary Amine): No exchangeable protons on the amine. Parent ion shifts only to m/z 243 (assuming only solvent D⁺ attachment) or remains unaffected in non-protic exchange.

References

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